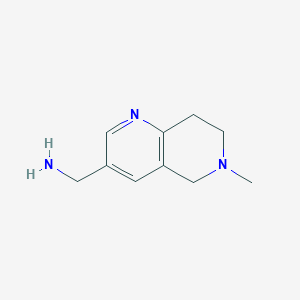

(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine: is a heterocyclic compound that features a naphthyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine derivatives with aldehydes or ketones, followed by reduction and methylation steps .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is explored for its potential as a kinase inhibitor. It may have applications in the treatment of cancer and other diseases involving dysregulated kinase activity .

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions. It is also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

- (1-Methylpiperidin-4-yl)methanamine

- (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

Comparison: Compared to similar compounds, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is unique due to its naphthyridine core structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor sets it apart from other related compounds .

Biological Activity

(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is a compound belonging to the class of naphthyridine derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antiviral, anticancer, and neuroprotective effects. This article reviews the biological activities associated with this specific compound, drawing on various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C10H15N3

- Molecular Weight : 177.25 g/mol

- CAS Number : 1524962-62-6

1. Antiviral Activity

Recent studies have highlighted the potential of naphthyridine derivatives in combating viral infections. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were found to target the LEDGF/p75-binding site on HIV-1 integrase. These compounds inhibit HIV replication by promoting aberrant multimerization of the integrase enzyme .

Table 1: Antiviral Activity of Naphthyridine Derivatives

2. Anticancer Properties

The anticancer potential of naphthyridine derivatives has also been explored. Compounds within this class have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives demonstrated significant cytotoxicity against leukemia cells by inhibiting cyclin-dependent kinases (CDKs) .

Case Study:

In a study assessing the effects of a naphthyridine derivative on cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung)

- Findings : The compound exhibited an IC50 value of 0.9 µM against MCF7 cells and induced apoptosis via caspase activation.

3. Neuroprotective Effects

Naphthyridine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers .

Table 2: Neuroprotective Effects

| Study Reference | Model Used | Effect Observed |

|---|---|---|

| Mouse model | Reduced oxidative stress | |

| Cell culture | Increased neuronal survival |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring can enhance potency and selectivity against various biological targets.

Key Findings in SAR:

- Methyl substitution at position 6 increases binding affinity to target enzymes.

- Alterations in the amine side chain can modulate solubility and bioavailability.

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

(6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H15N3/c1-13-3-2-10-9(7-13)4-8(5-11)6-12-10/h4,6H,2-3,5,7,11H2,1H3 |

InChI Key |

XTOGFJKCUZAXJX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.